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molecular formula C10H12O3 B1355549 (2s)-2-[(2-Methoxyphenoxy)methyl]oxirane CAS No. 61248-99-5

(2s)-2-[(2-Methoxyphenoxy)methyl]oxirane

Cat. No. B1355549
M. Wt: 180.2 g/mol
InChI Key: RJNVSQLNEALZLC-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04567264

Procedure details

To 2-methoxyphenol(76 g) dissolved in about 60 ml of water and 200 ml of dioxane containing 29 g of sodium hydroxide is slowly added a large excess of epichlorohydrin (80 g). The solution is stirred at reflux temperature for 3 hrs. The mixture is diluted with ether, washed with two portions of water and dried using anhydrous magnesium sulfate. Evaporation of the dried extract, followed by distillation of the residue produced the product, 1-(2-methoxyphenoxy)-2,3-epoxypropane.
Quantity
76 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
80 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[OH:9].O1[CH2:15][CH2:14][O:13][CH2:12]C1.[OH-].[Na+].C(C1OC1)Cl>O.CCOCC>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[O:9][CH2:15][CH:14]1[O:13][CH2:12]1 |f:2.3|

Inputs

Step One
Name
Quantity
76 g
Type
reactant
Smiles
COC1=C(C=CC=C1)O
Name
Quantity
60 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
80 g
Type
reactant
Smiles
C(Cl)C1CO1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
The solution is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 3 hrs
Duration
3 h
WASH
Type
WASH
Details
washed with two portions of water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Evaporation of the dried
EXTRACTION
Type
EXTRACTION
Details
extract
DISTILLATION
Type
DISTILLATION
Details
followed by distillation of the residue

Outcomes

Product
Name
Type
product
Smiles
COC1=C(OCC2CO2)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04567264

Procedure details

To 2-methoxyphenol(76 g) dissolved in about 60 ml of water and 200 ml of dioxane containing 29 g of sodium hydroxide is slowly added a large excess of epichlorohydrin (80 g). The solution is stirred at reflux temperature for 3 hrs. The mixture is diluted with ether, washed with two portions of water and dried using anhydrous magnesium sulfate. Evaporation of the dried extract, followed by distillation of the residue produced the product, 1-(2-methoxyphenoxy)-2,3-epoxypropane.
Quantity
76 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
80 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[OH:9].O1[CH2:15][CH2:14][O:13][CH2:12]C1.[OH-].[Na+].C(C1OC1)Cl>O.CCOCC>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[O:9][CH2:15][CH:14]1[O:13][CH2:12]1 |f:2.3|

Inputs

Step One
Name
Quantity
76 g
Type
reactant
Smiles
COC1=C(C=CC=C1)O
Name
Quantity
60 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
80 g
Type
reactant
Smiles
C(Cl)C1CO1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
The solution is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 3 hrs
Duration
3 h
WASH
Type
WASH
Details
washed with two portions of water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Evaporation of the dried
EXTRACTION
Type
EXTRACTION
Details
extract
DISTILLATION
Type
DISTILLATION
Details
followed by distillation of the residue

Outcomes

Product
Name
Type
product
Smiles
COC1=C(OCC2CO2)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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